

An In-depth Technical Guide to the Chemical Properties of Deterenol Hydrochloride

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Compound of Interest

Compound Name: *Deterenol Hydrochloride*

Cat. No.: *B1670313*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol hydrochloride, also known as Isopropylnorsynephrine or Isopropylloctopamine, is a synthetic stimulant that functions as a non-selective β -adrenergic receptor agonist.^{[1][2][3]} Its chemical structure, a phenethanolamine derivative, allows it to interact with both $\beta 1$ and $\beta 2$ adrenergic receptors, leading to a range of physiological effects, including increased heart rate, bronchodilation, and lipolysis.^[3] This guide provides a comprehensive overview of the chemical properties of **Deterenol Hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Deterenol hydrochloride is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.^[3] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride	[3]
Synonyms	Deterenol HCl, Isopropylnorsynephrine HCl, Isopropylloctopamine HCl	[1][2]
Chemical Formula	C ₁₁ H ₁₈ ClNO ₂	[4]
Molecular Weight	231.72 g/mol	[4]
Melting Point	155-157 °C	[3]
Solubility	Soluble in DMSO; Slightly soluble in water and acetonitrile.	[1][3]
Predicted pKa	Amine: 9.5 ± 0.1, Phenol: 10.2 ± 0.2	N/A
Predicted LogP	1.35	N/A

Synthesis

A common synthetic route to **Deterenol Hydrochloride** involves the reduction of an α -aminoketone precursor. A detailed experimental protocol is outlined below.

Synthesis of Deterenol Hydrochloride from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride

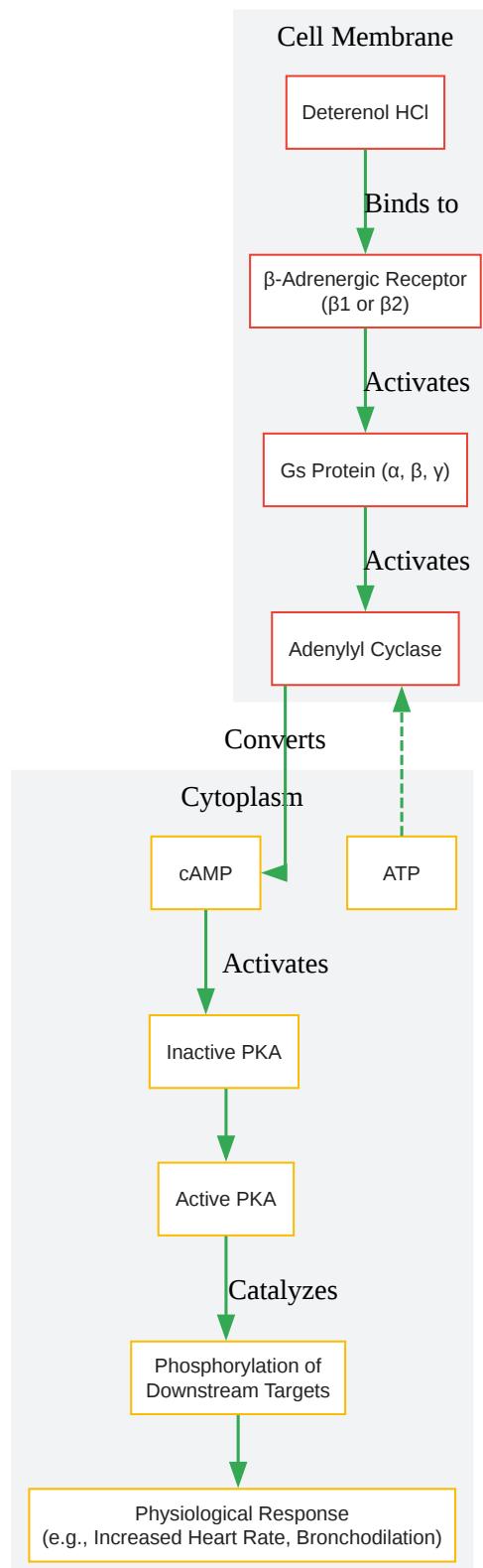
This procedure details the catalytic hydrogenation of the ketone precursor to yield the final product.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 1.0 g of 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride in 15 mL of methanol.
- Catalyst Addition: To this solution, add 50 mg of 10% Palladium on activated carbon.
- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Maintain a hydrogen atmosphere at atmospheric pressure.
- Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
- Work-up: After 24 hours, filter the reaction mixture to remove the palladium catalyst.
- Isolation: Concentrate the filtrate to dryness under reduced pressure.
- Purification: Recrystallize the resulting residue from methanol to obtain colorless crystals of **Deterenol Hydrochloride**. The expected yield is approximately 91%.

Workflow for the Synthesis of **Deterenol Hydrochloride**:



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